molecular formula C15H14O3 B6379713 5-(3-Acetylphenyl)-2-methoxyphenol CAS No. 1261947-61-8

5-(3-Acetylphenyl)-2-methoxyphenol

Cat. No.: B6379713
CAS No.: 1261947-61-8
M. Wt: 242.27 g/mol
InChI Key: UCXXFMNDNSMKAD-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-methoxyphenol is an organic compound characterized by a phenolic structure with an acetyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-2-methoxyphenol typically involves the acetylation of 2-methoxyphenol (guaiacol) with 3-acetylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate in the presence of a base such as potassium carbonate, and the reaction is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 5-(3-Acetylphenyl)-2-methoxyquinone.

    Reduction: Formation of 5-(3-Hydroxyphenyl)-2-methoxyphenol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3-Acetylphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the phenolic group.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The acetyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenol: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxy-4-acetylphenol: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.

    3-Acetylphenol: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

5-(3-Acetylphenyl)-2-methoxyphenol is unique due to the presence of both the methoxy and acetyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and enhances its utility in various fields of research and industry.

Properties

IUPAC Name

1-[3-(3-hydroxy-4-methoxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(16)11-4-3-5-12(8-11)13-6-7-15(18-2)14(17)9-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXFMNDNSMKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685540
Record name 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-61-8
Record name 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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